[(3,4-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate
CAS No.: 387377-97-1
Cat. No.: VC7184174
Molecular Formula: C16H15BrN2O3
Molecular Weight: 363.211
* For research use only. Not for human or veterinary use.
![[(3,4-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate - 387377-97-1](/images/structure/VC7184174.png)
Specification
CAS No. | 387377-97-1 |
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Molecular Formula | C16H15BrN2O3 |
Molecular Weight | 363.211 |
IUPAC Name | [2-(3,4-dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Standard InChI | InChI=1S/C16H15BrN2O3/c1-10-3-4-14(5-11(10)2)19-15(20)9-22-16(21)12-6-13(17)8-18-7-12/h3-8H,9H2,1-2H3,(H,19,20) |
Standard InChI Key | BIMNQSZABUYXCM-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC(=CN=C2)Br)C |
Introduction
Structural Analysis and Nomenclature
The compound’s systematic IUPAC name, [(3,4-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate, reflects its hierarchical structure:
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Pyridine core: A six-membered aromatic ring with one nitrogen atom.
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C5 bromine substitution: Introduces electrophilic character, enabling cross-coupling reactions .
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C3 carboxylate ester: Enhances solubility in organic solvents and serves as a leaving group for nucleophilic substitutions .
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Carbamoyl-methyl group: A –NH–(C=O)–O–CH2– linker bridging the pyridine ring to the 3,4-dimethylphenyl group, offering hydrogen-bonding sites and steric bulk .
The 3,4-dimethylphenyl substituent contributes hydrophobicity and electron-donating effects, which may influence the compound’s crystallinity and stability .
Table 1: Key Molecular Descriptors
Synthetic Strategies
Precursor Synthesis: 5-Bromopyridine-3-carboxylic Acid
The pyridine-carboxylate moiety is derived from 5-bromopyridine-3-carboxylic acid (CAS 20826-04-4), a commercially available building block . Key properties of this precursor include:
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Reactivity: The carboxylic acid group undergoes esterification with alcohols or alkyl halides, while the bromine atom participates in Suzuki–Miyaura or Ullmann couplings .
Esterification and Carbamoylation
The target compound is synthesized via a two-step protocol:
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Esterification: Reaction of 5-bromopyridine-3-carboxylic acid with chloroacetone or bromoethanol in the presence of a base (e.g., K₂CO₃) yields the intermediate ester .
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Carbamoylation: The ester intermediate reacts with 3,4-dimethylphenyl isocyanate under anhydrous conditions, forming the carbamoyl-methyl bridge .
Critical Reaction Parameters:
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Solvent: Nitromethane (CH₃NO₂) or acetonitrile (MeCN) for optimal yields .
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Catalyst: Trimethylsilyl bromide (TMSBr) enhances electrophilic aromatic substitution at the pyridine ring .
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Temperature: 60–80°C to balance reaction rate and side-product formation .
Physicochemical Properties
Spectral Characterization
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¹H-NMR: Key signals include aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.2–2.5 ppm), and carbamate NH (δ 9.1–9.3 ppm) .
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¹³C-NMR: Peaks for carbonyl carbons (δ 165–170 ppm), pyridine carbons (δ 120–150 ppm), and methyl carbons (δ 18–22 ppm) .
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds reveals decomposition onset at ~200°C, suggesting moderate thermal stability for the target molecule .
Applications and Research Findings
Pharmaceutical Intermediates
The bromopyridine core is a hallmark of kinase inhibitors and antiviral agents. For example:
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Anticancer Activity: Bromine at C5 facilitates halogen bonding with protein targets, as seen in Bruton’s tyrosine kinase (BTK) inhibitors .
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Prodrug Potential: The carboxylate ester can hydrolyze in vivo to release bioactive carboxylic acids .
Material Science
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Liquid Crystals: The 3,4-dimethylphenyl group promotes mesophase formation in liquid crystalline materials .
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Coordination Chemistry: The pyridine nitrogen and carbonyl oxygen atoms act as ligands for transition metals (e.g., Pd, Cu) .
Synthetic Versatility
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Bromine Functionalization: Suzuki coupling with aryl boronic acids replaces bromine with aryl groups, enabling structural diversification .
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Ester Hydrolysis: Controlled hydrolysis with NaOH yields 5-bromopyridine-3-carboxylic acid for reuse .
Challenges and Future Directions
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Stereochemical Control: The carbamoyl group’s configuration (E/Z) may affect bioactivity but remains unstudied.
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Scalability: TMSBr-mediated reactions require stringent moisture control, complicating large-scale synthesis .
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Toxicological Data: No in vivo studies are reported; preliminary assays should assess acute toxicity and metabolic pathways.
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